molecular formula C15H16N4O3 B2954653 1-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034582-43-7

1-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2954653
CAS No.: 2034582-43-7
M. Wt: 300.318
InChI Key: DTQMUOKFCDKAOR-UHFFFAOYSA-N
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Description

The compound “1-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one” is a chemical substance with the CAS number 1235865-77-6 . It is also known as Venclexta Impurity 1 . It belongs to the category of pharmaceutical intermediates .


Molecular Structure Analysis

The molecular formula of this compound is C33H35ClN4O3 . It has a molecular weight of 571.11 . The structure of the molecule includes a pyrrolopyridine ring, a pyrazine ring, and a pyrrolidine ring, all connected by various functional groups .


Physical and Chemical Properties Analysis

The compound has a predicted density of 1.282±0.06 g/cm3 . It has a predicted pKa value of 4.05±0.36 , indicating that it can act as a weak acid. The compound should be stored in a sealed container in a dry room at room temperature .

Scientific Research Applications

Supramolecular Synthons in Crystal Engineering

The compound 1-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, as a pyrazine derivative, relates to the study of supramolecular synthons in crystal engineering. Pyrazine and pyridine monocarboxylic acids, including similar compounds, demonstrate the recurrence of acid-pyridine heterodimer in their crystal structures. This is crucial for developing crystal engineering strategies, as understanding these molecular features can aid in designing specific crystal structures (Vishweshwar, Nangia, & Lynch, 2002).

Role in Non-Enzymic Browning Reaction

Compounds like this compound, part of the pyrazine family, are significant in the non-enzymic browning reaction. They are identified as contributors to odor properties in various reactions, and their formation mechanisms are of interest in food chemistry (Milić & Piletić, 1984).

Biomedical Applications

Pyrazolo[3,4-b]pyridines, which include compounds similar to this compound, have been extensively studied for their biomedical applications. They are notable for their potential in pharmacological and therapeutic uses, and their synthesis methods and diversity of substituents have been thoroughly reviewed (Donaire-Arias et al., 2022).

Synthesis and Molecular Docking Studies

The synthesis of novel pyridine derivatives, including compounds structurally related to this compound, has been a focus of research. These compounds have been subjected to molecular docking screenings, demonstrating their potential as ligands in various biochemical interactions (Flefel et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm . The hazards associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

1-methyl-3-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-18-7-2-3-12(14(18)20)15(21)19-8-4-11(10-19)22-13-9-16-5-6-17-13/h2-3,5-7,9,11H,4,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQMUOKFCDKAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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